2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methyl group and the naphthalen-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .
Scientific Research Applications
2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s sulfur atom can form strong interactions with metal ions or other electrophilic centers, which can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- Naphthalen-1-ylmethyl chloride
- 5-(Naphthalen-1-ylmethylthio)-1,3,4-thiadiazole
Uniqueness
2-Methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a naphthalen-1-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness .
Properties
CAS No. |
401937-52-8 |
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Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H12N2S2/c1-10-15-16-14(18-10)17-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 |
InChI Key |
UFNRDBSIFINTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32 |
solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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